2,2-Diethoxyacetimidamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethoxyacetimidamide typically involves the reaction of ethyl diethoxyacetate with ammonia or an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the imidamide structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process includes the purification of the product through recrystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2,2-Diethoxyacetimidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Primary amines.
Substitution: Various substituted imidamides.
Scientific Research Applications
2,2-Diethoxyacetimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2,2-Diethoxyacetimidamide involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds . The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
- 2,2-Dimethoxyacetimidamide
- 2,2-Diethoxyethaneimidamide
- 2,2-Dimethoxyethylamine
Comparison: 2,2-Diethoxyacetimidamide is unique due to its specific ethoxy substituents, which confer distinct chemical properties and reactivity compared to similar compounds . Its versatility in various chemical reactions and applications makes it a valuable compound in research and industry .
Properties
IUPAC Name |
2,2-diethoxyethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-3-9-6(5(7)8)10-4-2/h6H,3-4H2,1-2H3,(H3,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPBTKVANKRYFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=N)N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402167 | |
Record name | 2,2-diethoxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82392-83-4 | |
Record name | 2,2-diethoxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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